molecular formula C13H19N3OS B11590740 1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione

1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione

Katalognummer: B11590740
Molekulargewicht: 265.38 g/mol
InChI-Schlüssel: HEGMMVPLWOODBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the triazinane ring, which is further substituted with a propyl group and a thione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione typically involves the reaction of 2-methoxyphenylamine with propyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as Yb(OTf)3, to facilitate the formation of the triazinane ring. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques. The industrial production method may also involve continuous flow processes to enhance the efficiency and scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antihypertensive agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can cross biological membranes and interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern on the triazinane ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H19N3OS

Molekulargewicht

265.38 g/mol

IUPAC-Name

1-(2-methoxyphenyl)-5-propyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C13H19N3OS/c1-3-8-15-9-14-13(18)16(10-15)11-6-4-5-7-12(11)17-2/h4-7H,3,8-10H2,1-2H3,(H,14,18)

InChI-Schlüssel

HEGMMVPLWOODBB-UHFFFAOYSA-N

Kanonische SMILES

CCCN1CNC(=S)N(C1)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.